Cas no 156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI))

1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) structure
156429-14-0 structure
Product Name:1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
CAS-nummer:156429-14-0
MF:C23H20N2O9
MW:468.412906646729
CID:165127
PubChem ID:135568382
Update Time:2025-04-19

1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
    • (1R,2S,3R,4S)-3-acetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-propanoyloxy-3,4-dihydro-1H-benzo[b]fluoren-5-olate
    • 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-m...
    • 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a
    • (1R,2S,3R,4S)-3-(acetyloxy)-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-(propanoyloxy)-2,3,4,9-tetrahydro-1H-benzo[b]fluoren-5-olate
    • 11H-Benzo(b)fluorene-5,10-dione, 2,3,4,11-tetrahydro-3-(acetyloxy)-11-diazo-2-methyl-1-(1-oxopropoxy)-2,4,9-trihydroxy-, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
    • FL-120C'
    • FL 120C'
    • 156429-14-0
    • DTXSID00935444
    • 3-(Acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-1-(propanoyloxy)-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
    • Kinamycin C'
    • Inchi: 1S/C23H20N2O9/c1-4-11(28)34-21-16-14(20(31)22(23(21,3)32)33-8(2)26)13-15(17(16)25-24)19(30)12-9(18(13)29)6-5-7-10(12)27/h5-7,20-22,27,31-32H,4H2,1-3H3/t20-,21+,22+,23-/m0/s1
    • InChI-sleutel: DLCJPNVCHBVWGU-AFXVXQJMSA-N
    • LACHT: O[C@@]1(C)[C@@H](C2C(C3C(C4C(=CC=CC=4C(C=3C=2[C@@H]([C@H]1OC(C)=O)O)=O)O)=O)=[N+]=[N-])OC(CC)=O

Berekende eigenschappen

  • Exacte massa: 468.117
  • Monoisotopische massa: 468.117
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.4
  • Topologisch pooloppervlak: 149Ų

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
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